molecular formula C13H18O2 B13866848 4-Hydroxy-2,6-dipropylbenzaldehyde

4-Hydroxy-2,6-dipropylbenzaldehyde

Cat. No.: B13866848
M. Wt: 206.28 g/mol
InChI Key: AUZLQPCNNFJVFA-UHFFFAOYSA-N
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Description

4-Hydroxy-2,6-dipropylbenzaldehyde is a substituted benzaldehyde derivative featuring a hydroxyl group (-OH) at the para position (C4) and two propyl (-CH2CH2CH3) groups at the ortho positions (C2 and C6) on the aromatic ring. These compounds are typically used in pharmaceutical research, synthetic chemistry, and as intermediates for fine chemicals .

Properties

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

4-hydroxy-2,6-dipropylbenzaldehyde

InChI

InChI=1S/C13H18O2/c1-3-5-10-7-12(15)8-11(6-4-2)13(10)9-14/h7-9,15H,3-6H2,1-2H3

InChI Key

AUZLQPCNNFJVFA-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=CC(=C1C=O)CCC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2,6-dipropylbenzaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzaldehyde derivative.

    Hydroxylation: Introduction of the hydroxyl group at the 4-position of the benzene ring.

    Alkylation: Introduction of propyl groups at the 2 and 6 positions of the benzene ring.

One common method involves the reaction of 4-hydroxybenzaldehyde with propyl halides in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and advanced purification techniques such as recrystallization and chromatography are often employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2,6-dipropylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: 4-Hydroxy-2,6-dipropylbenzoic acid.

    Reduction: 4-Hydroxy-2,6-dipropylbenzyl alcohol.

    Substitution: 4-Alkoxy-2,6-dipropylbenzaldehyde or 4-Acyl-2,6-dipropylbenzaldehyde.

Scientific Research Applications

4-Hydroxy-2,6-dipropylbenzaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-Hydroxy-2,6-dipropylbenzaldehyde involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The hydroxyl and aldehyde groups play crucial roles in these interactions, facilitating binding to target molecules and inducing biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Substituted Benzaldehydes and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Applications References
This compound C13H18O2 206.28 (calculated) -OH (C4), -CH2CH2CH3 (C2, C6) Hypothetical: Synthetic precursor, pharmaceutical intermediate N/A
4-Hydroxybenzaldehyde C7H6O2 122.1 -OH (C4), -CHO (C1) Pharmaceutical research, reference standards, synthesis
4-Hydroxybenzoic acid C7H6O3 138.12 -OH (C4), -COOH (C1) R&D, preservative precursor
4-(Bromomethyl)benzaldehyde C8H7BrO 199.05 -BrCH2 (C4), -CHO (C1) Chemical synthesis (e.g., coupling reactions)
4-Hydroxy-2,5-dimethyl-3(2H)-furanone C6H8O3 128.13 Furanone core with -OH, -CH3 Fragrance industry (regulated by IFRA for safe use levels)

Key Findings:

Substituent Effects on Reactivity: The propyl groups in this compound would increase hydrophobicity compared to simpler analogs like 4-hydroxybenzaldehyde. Electron-donating groups (-OH, -CH2CH2CH3) at C2 and C6 may stabilize the aromatic ring, altering reactivity in electrophilic substitution reactions compared to 4-hydroxybenzaldehyde .

Functional Group Diversity :

  • 4-Hydroxybenzoic acid replaces the aldehyde group (-CHO) with a carboxylic acid (-COOH), making it more acidic (pKa ~4.5) and suitable for preservative formulations .
  • 4-(Bromomethyl)benzaldehyde introduces a bromomethyl group, enabling nucleophilic substitution reactions for polymer or drug synthesis .

Similar safety evaluations would be necessary for this compound if used commercially.

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